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Ethyl 2-amino-3-methoxypropanoate hydrochloride Documentation Hub

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  • Product: Ethyl 2-amino-3-methoxypropanoate hydrochloride

Core Science & Biosynthesis

Foundational

Commercial Supply & Technical Analysis: O-Methyl-L-Serine Ethyl Ester HCl

The following technical guide details the commercial landscape, procurement specifications, and application protocols for O-Methyl-L-serine ethyl ester hydrochloride . Content Type: Technical Procurement & Application Gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, procurement specifications, and application protocols for O-Methyl-L-serine ethyl ester hydrochloride .

Content Type: Technical Procurement & Application Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Sourcing Managers[1]

Executive Summary & Chemical Identity

O-Methyl-L-serine ethyl ester hydrochloride is a specialized amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and chiral APIs.[1] Unlike standard serine derivatives, this compound features dual protection: the side-chain hydroxyl is capped as a methyl ether (preventing unwanted nucleophilic attacks or oxidation), and the C-terminus is protected as an ethyl ester.[1]

Core Chemical Data
PropertySpecification
Chemical Name (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride
Common Name O-Methyl-L-serine ethyl ester HCl
CAS Number 2126143-96-0 (HCl Salt)
Molecular Formula C₆H₁₃NO₃[1][2][3][4] · HCl
Molecular Weight 183.63 g/mol
Structural Features Ether-linked side chain (Methoxy); Ethyl ester C-terminus

⚠️ Critical Procurement Warning: Sourcing errors frequently occur due to nomenclature similarities. Ensure you do not purchase:

  • L-Serine ethyl ester HCl (CAS 26348-61-8): Has a free hydroxyl group.[1]

  • O-Methyl-L-serine methyl ester HCl (CAS 5680-80-8): Has a methyl ester, not ethyl.[1]

Commercial Supply Landscape

The supply chain for this compound is bifurcated into Catalog Suppliers (Research Scale) and Custom Synthesis Houses (Bulk Scale). It is not a high-volume commodity chemical; availability is often "Make-to-Order" or limited stock.[1]

Table 1: Verified Commercial Suppliers
Supplier TierKey VendorsCatalog / Ref IDScaleNotes
Global Distributor Sigma-Aldrich (MilliporeSigma) Consult Local Listingsmg - gHigh reliability; often re-sources from specialized producers.[1]
Specialized Organic Fluorochem 10-F571483g - kgStrong presence in Europe; transparent batch data.[1]
Asian Major BLD Pharm BD02513910g - kgCost-effective for scale-up; verify batch H-NMR.[1]
Sourcing Aggregator CymitQuimica 2126143-96-0VariousAggregates stock from Fluorochem and others.[1]
Procurement Strategy
  • Verify CAS: Always cross-reference 2126143-96-0 .[1]

  • Check Enantiomeric Excess (ee): For drug development, require >98% ee. The etherification step in synthesis can sometimes lead to minor racemization.

  • Salt Stoichiometry: Ensure the product is the mono-hydrochloride. Excess HCl can interfere with sensitive coupling reactions.

Technical Specifications & Quality Control

When receiving this material, the following quality attributes must be validated to ensure experimental success.

Specification Limits
  • Appearance: White to off-white hygroscopic powder.[1]

  • Purity (HPLC): ≥ 97.0%.

  • Proton NMR (D₂O): Must show distinct ethyl quartet/triplet and a sharp singlet for the methoxy group (~3.3 ppm).

  • Water Content (Karl Fischer): < 1.0% (Critical: Esters are prone to hydrolysis if wet).

Visualizing the Verification Logic

The following diagram outlines the decision logic for validating the incoming raw material.

QualityControl Start Receive Shipment (CAS 2126143-96-0) Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (Dissolve in Water/MeOH) Visual->Solubility NMR 1H-NMR Analysis Solubility->NMR Check1 Methoxy Singlet @ ~3.3 ppm? NMR->Check1 Check2 Ethyl Quartet/Triplet? Check1->Check2 Yes Reject Quarantine / Return Check1->Reject No Check3 Free Serine Impurity? Check2->Check3 Yes Check2->Reject No Approve Release for Synthesis Check3->Approve No (Clean) Check3->Reject Yes (Hydrolysis Detected)

Figure 1: Quality Control Workflow for validating O-Methyl-L-serine ethyl ester HCl upon receipt.

Handling, Stability, and Protocols

Storage & Stability[5]
  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric moisture will accelerate ester hydrolysis (releasing ethanol and the free acid).

  • Conditions: Store at -20°C in a tightly sealed container, preferably under argon or nitrogen. Desiccate before opening.

  • Shelf Life: ~12 months if stored correctly.

Experimental Protocol: Standard Peptide Coupling

This protocol describes the coupling of O-Methyl-L-serine ethyl ester HCl to an N-protected amino acid (e.g., Boc-Phe-OH) using standard EDC/HOBt chemistry.[1]

Reagents:

  • O-Methyl-L-serine ethyl ester HCl (1.0 equiv)[1]

  • N-Protected Amino Acid (1.0 equiv)[1][5]

  • EDC[1]·HCl (1.1 equiv)[1][6]

  • HOBt (1.1 equiv)[1][5]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • DCM (Dichloromethane) or DMF (Dimethylformamide) - Anhydrous[1]

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask, dissolve O-Methyl-L-serine ethyl ester HCl in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C and add DIPEA dropwise. Stir for 10 minutes. Note: This liberates the free amine in situ.

  • Activation: In a separate vessel, dissolve the N-protected amino acid, EDC, and HOBt in DCM. Stir for 15 minutes to form the active ester.

  • Coupling: Transfer the activated amino acid solution into the amine solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Wash with 1N HCl (remove unreacted amine/DIPEA), saturated NaHCO₃ (remove unreacted acid), and brine. Dry over MgSO₄.

Synthesis Pathway & Application Context

Understanding how this building block is made helps in troubleshooting impurities. It is typically synthesized by esterifying pre-methylated serine.

SynthesisPath Serine L-Serine (Starting Material) Methylation O-Methylation (Complex Step) Serine->Methylation OMethylSer O-Methyl-L-Serine (Intermediate) Methylation->OMethylSer Impurity Impurity Risk: Racemization Methylation->Impurity Esterification Ethanol / HCl (Esterification) OMethylSer->Esterification Product O-Methyl-L-Serine Ethyl Ester HCl Esterification->Product

Figure 2: Synthetic route to the target compound. The O-methylation step is the primary source of potential enantiomeric impurities.[1]

Why Use This Derivative?
  • Orthogonal Protection: The methyl ether is stable to both acid (TFA) and base (Piperidine), unlike trityl or t-butyl ethers which are acid-labile.[1] It is permanently blocked unless harsh conditions (BBr₃) are used.

  • Solubility: The ethyl ester provides slightly higher lipophilicity than the methyl ester, which can improve solubility in organic solvents (DCM/EtOAc) during workups.

  • Metabolic Stability: Methyl ethers are often more metabolically stable than free hydroxyls, making this motif useful in designing protease-resistant peptidomimetics.[1]

References

  • CymitQuimica. (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich. Product Specification: (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride.[1] Retrieved from

  • BLD Pharm. Ethyl 2-amino-3-methoxypropanoate hydrochloride Catalog Entry. Retrieved from

  • BenchChem. Synthesis of Serine Derivatives for Research Applications. Retrieved from

Sources

Exploratory

O-Methylserine Derivatives: A Technical Guide to Their Biological Activity in Drug Discovery

Introduction: The Rising Significance of O-Methylserine Derivatives In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with desirable pharmacological properties is a constant endeavor. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of O-Methylserine Derivatives

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with desirable pharmacological properties is a constant endeavor. Among the vast array of molecular building blocks, amino acid derivatives hold a privileged position due to their inherent chirality and biocompatibility. O-methylserine, a non-proteinogenic amino acid, and its derivatives have emerged as a versatile class of compounds with significant therapeutic potential.[1] The methylation of the serine hydroxyl group introduces a key modification that alters the molecule's polarity, metabolic stability, and conformational flexibility, making it an attractive starting point for the design of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activity of O-methylserine derivatives, with a focus on their synthesis, mechanisms of action, and applications in drug discovery for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for O-Methylserine Derivatives

The synthesis of O-methylserine and its derivatives is a critical first step in exploring their biological potential. Various chemical and chemoenzymatic methods have been developed to produce these compounds in optically pure forms.

Chemical Synthesis of O-Methyl-D-Serine

A common approach to synthesizing O-methyl-D-serine involves a multi-step process starting from acrylic acid methyl ester. This method, while effective, requires careful control of reaction conditions to ensure high yield and chiral purity.[2]

Experimental Protocol: Synthesis of O-Methyl-D-Serine [2]

  • Step 1: Synthesis of O-methyl-DL-serine

    • Add acrylic acid methyl ester to a reaction vessel and raise the temperature.

    • Slowly add bromine dropwise to conduct an addition reaction.

    • After the reaction, remove excess bromine via decompression and distillation.

    • Add methanol to the residue and cool the mixture.

    • Add sodium methylate to initiate an alcoholysis reaction.

    • Remove methanol by decompression and distillation.

    • Add ammonium hydroxide and concentrate to obtain O-methyl-DL-serine through crystallization.

  • Step 2: Chiral Resolution

    • Dissolve O-methyl-DL-serine, D-tartaric acid, and salicylaldehyde in acetic acid.

    • Heat the mixture to facilitate the reaction, then cool to induce crystallization of the O-methyl-D-serine double salt.

    • Separate the salt by filtration.

  • Step 3: Isolation of O-methyl-D-serine

    • Dissolve the O-methyl-D-serine double salt in a methanol-water solution.

    • Adjust the pH to 7-8 with ammonium hydroxide to precipitate O-methyl-D-serine.

    • Isolate the final product by crystallization and filtration.

Chemoenzymatic Synthesis

An alternative, efficient method for preparing optically active O-methyl-D-serine utilizes a chemoenzymatic approach starting from acrylamide. This process involves a double-enzyme catalyst system, which can achieve high enantiomeric excess (>99.8%) and yield (>98.5%).[3]

Synthesis_Workflow Acrylamide Acrylamide Dibromopropionamide Dibromopropionamide Acrylamide->Dibromopropionamide Bromination Etherification Etherification Dibromopropionamide->Etherification Ammonolysis Ammonolysis Etherification->Ammonolysis Enzymatic_Hydrolysis Enzymatic Racemization & Selective Hydrolysis Ammonolysis->Enzymatic_Hydrolysis α-amino-ε-caprolactam racemase & D-stereospecific amino-acid amidase O_Methyl_D_Serine O-Methyl-D-Serine Enzymatic_Hydrolysis->O_Methyl_D_Serine mGluR_Signaling cluster_presynaptic Presynaptic Terminal cluster_compound Glutamate_Release Glutamate Release mGluR Presynaptic mGluR (L-AP4-sensitive) AC Adenylyl Cyclase mGluR->AC Inhibits cAMP cAMP AC->cAMP Reduces Ca_Channel Voltage-gated Ca2+ Channel cAMP->Ca_Channel Modulates Ca_Channel->Glutamate_Release Inhibits MSOP MSOP Derivative MSOP->mGluR Antagonizes

Caption: Modulation of presynaptic mGluR signaling by an MSOP derivative.

Quantitative Data on mGluR Antagonism [4]

Compound Target Apparent KD (µM)
(RS)-alpha-methylserine-O-phosphate (MSOP) L-AP4-sensitive presynaptic mGluR 51
(RS)-alpha-methylserine-O-phosphate (MSOP) (1S,3S)-ACPD-sensitive presynaptic mGluR > 700
MSOP Monophenyl-phosphoryl ester (MSOPPE) (1S,3S)-ACPD-sensitive presynaptic mGluR 73

| MSOP Monophenyl-phosphoryl ester (MSOPPE) | L-AP4-sensitive presynaptic mGluR | 221 |

Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets. [5]O-methylserine derivatives have been explored as potential inhibitors of these enzymes.

Mechanism of Action: Serine protease inhibitors typically function by binding to the active site of the enzyme, often forming a stable complex with the catalytic serine residue. [5]This prevents the protease from cleaving its natural substrates. The specificity of inhibition is determined by the interactions between the inhibitor and the substrate-binding pockets of the protease. [6] Experimental Protocol: Serine Protease Inhibition Assay [7][8]

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the target serine protease (e.g., trypsin, thrombin) in a suitable buffer.

    • Prepare a solution of a chromogenic or fluorogenic substrate that is specifically cleaved by the protease.

  • Inhibition Assay:

    • In a microplate, add the buffer, the O-methylserine derivative (at various concentrations), and the serine protease solution.

    • Incubate for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Emerging Therapeutic Areas

The versatility of the O-methylserine scaffold has led to its investigation in other therapeutic areas, including cancer and infectious diseases.

Anticancer Potential: While specific data on O-methylserine derivatives is limited, related compounds have shown cytotoxic effects against various cancer cell lines. [3][9][6][10]The evaluation of their anticancer activity is an active area of research.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [11][12]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the O-methylserine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Peptides containing O-methylserine derivatives are being explored for their antimicrobial properties against various bacterial and fungal pathogens. [10][13] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [14][15][16][17]

  • Microorganism Culture:

    • Grow the target bacteria or fungi in a suitable broth medium.

  • Broth Microdilution Assay:

    • In a 96-well microplate, prepare serial dilutions of the O-methylserine derivative in the broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plate under appropriate conditions (e.g., temperature, time).

  • MIC Determination:

    • Visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

III. Structure-Activity Relationship (SAR) and Drug Design

Understanding the relationship between the chemical structure of O-methylserine derivatives and their biological activity is paramount for designing more potent and selective drug candidates. [18][19]SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its activity. For example, in the development of anticonvulsants, modifications to the aryl and carbimino terminal groups of semicarbazones have been shown to significantly affect their potency. [19]

SAR_Workflow Lead_Compound Lead O-Methylserine Derivative Synthesis Synthesize Analogs with Systematic Modifications Lead_Compound->Synthesis Biological_Screening In Vitro & In Vivo Biological Screening Synthesis->Biological_Screening Data_Analysis Analyze Activity Data (e.g., IC50, KD) Biological_Screening->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationships Data_Analysis->SAR_Elucidation New_Design Design New Analogs with Improved Properties SAR_Elucidation->New_Design New_Design->Synthesis Iterative Optimization

Caption: Iterative workflow for SAR studies in drug design.

IV. Conclusion and Future Perspectives

O-methylserine derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their demonstrated potential as anticonvulsants, modulators of metabotropic glutamate receptors, and serine protease inhibitors highlights their significance in drug discovery. Furthermore, emerging research into their anticancer and antimicrobial properties opens up new avenues for therapeutic development. Future research should focus on expanding the chemical diversity of O-methylserine libraries, conducting comprehensive SAR studies to optimize their pharmacological profiles, and elucidating their precise mechanisms of action in various disease models. The continued exploration of these fascinating molecules holds great promise for the development of novel and effective therapies for a multitude of human diseases.

References

Sources

Foundational

The Stability Matrix: Preserving Amino Acid Ethyl Ester Hydrochlorides

Topic: Stability of Amino Acid Ethyl Ester Hydrochlorides in Storage Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Reactivity-Stability Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Amino Acid Ethyl Ester Hydrochlorides in Storage Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Reactivity-Stability Paradox

Amino acid ethyl ester hydrochlorides are the workhorses of peptide synthesis and prodrug development. Their ethyl group protects the carboxylic acid, preventing unwanted side reactions during coupling, while the hydrochloride salt stabilizes the amine. However, this utility comes with a trade-off: the very features that make them reactive intermediates also render them thermodynamically unstable in storage.

For a researcher, the degradation of these reagents is not just a matter of purity; it is a source of silent failure in downstream applications. A hydrolyzed ester leads to truncated peptides; a cyclized diketopiperazine (DKP) introduces non-reactive impurities that mimic the physicochemical properties of the target, complicating purification.

This guide moves beyond basic "store at 4°C" instructions. It dissects the molecular mechanisms of degradation and provides a field-proven, self-validating protocol for maintaining the integrity of these critical reagents.

Mechanisms of Degradation

Understanding how these compounds fail is the first step in preventing it. The two primary enemies are hydrolysis and cyclization , both catalyzed by moisture and thermal energy.

Hydrolysis: The Moisture Vector

The ethyl ester linkage is susceptible to hydrolysis, reverting the compound to its free amino acid form and ethanol. While the hydrochloride salt form depresses the pH (creating an acidic microenvironment that generally retards hydrolysis compared to the free base), the presence of atmospheric moisture creates a localized "solution state" on the crystal surface.

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon. In the solid state, hygroscopicity pulls water into the lattice, facilitating this reaction even at neutral ambient humidity.

  • Result: Loss of the protecting group, rendering the amino acid zwitterionic and reactive in unwanted ways.

Diketopiperazine (DKP) Formation: The Cyclization Trap

This is the most insidious degradation pathway, particularly for dipeptide esters or amino acids with specific steric profiles (like Proline and Glycine).

  • Mechanism: If the amine salt partially dissociates (due to trace moisture or pH shifts), the free amine nitrogen can attack the carbonyl of a neighboring ester (intermolecular) or, in the case of dipeptides, its own carbonyl (intramolecular).

  • Result: Formation of a stable, six-membered lactam ring (DKP) and release of ethanol. DKPs are often chemically inert and difficult to separate from the desired product.

Visualization of Degradation Pathways

DegradationPathways Start Amino Acid Ethyl Ester (Solid HCl Salt) Moisture Moisture Absorption (Hygroscopicity) Start->Moisture Exposure to Air Deprotonation Partial Deprotonation (Free Amine Generation) Start->Deprotonation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Moisture->Hydrolysis H2O Nucleophile Moisture->Deprotonation Lattice Dissolution FreeAA Free Amino Acid + Ethanol Hydrolysis->FreeAA Attack Nucleophilic Attack on Carbonyl Deprotonation->Attack Inter/Intramolecular DKP Diketopiperazine (DKP) (Cyclic Lactam) Attack->DKP Cyclization

Figure 1: Mechanistic pathways leading to the degradation of amino acid ethyl esters. Note that moisture is the common trigger for both hydrolysis and cyclization.

Critical Stability Factors

Hygroscopicity

Many amino acid esters, particularly L-Histidine , L-Cysteine , and L-Lysine , are intensely hygroscopic. The hydrochloride salt, while chemically stabilizing, often increases the lattice energy's affinity for water. Once the critical relative humidity (CRH) is exceeded, the solid deliquesces, accelerating degradation kinetics by orders of magnitude.

Temperature

Thermal energy provides the activation energy for hydrolysis and DKP formation.

  • Rule of Thumb: Every 10°C increase in storage temperature roughly doubles the rate of degradation (Arrhenius equation).

  • Critical Threshold: Storage above 25°C is universally risky for long-term stability.

Chemical Nature of the Side Chain
  • Sulfur-Containing (Cys, Met): Prone to oxidation (disulfide bond formation or sulfoxide formation) in addition to ester instability.

  • Steric Bulk (Val, Ile): Generally more stable against DKP formation due to steric hindrance.

  • Cyclic/Secondary Amines (Pro): Highly prone to DKP formation due to the conformational constraints that favor ring closure.

Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life and ensure experimental reproducibility.

Phase 1: Receiving & Initial Handling

Objective: Prevent the "Cold Shock" condensation effect.

  • Arrival: Upon receipt, do not immediately open the package if it was shipped cold.

  • Equilibration: Allow the sealed container to equilibrate to room temperature for 3-4 hours. Opening a cold bottle in a humid lab causes immediate condensation on the hygroscopic powder.

  • Aliquot Strategy: If the reagent will be used over months, aliquot the bulk material into single-use vials inside a glove box or low-humidity environment. This prevents repeated freeze-thaw-open cycles.[1][2]

Phase 2: Long-Term Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (Preferred)Slows kinetic degradation rates significantly.
Container Amber glass or opaque plastic with Teflon-lined caps .Protects from light (crucial for Cys/Trp) and ensures an airtight seal.[3]
Desiccant Silica gel or molecular sieves in secondary containment.Scavenges trapped moisture. Never place desiccant directly in contact with the powder.
Headspace Argon or Nitrogen overlay (optional but recommended).Displaces oxygen (prevents oxidation) and humid air.
Phase 3: Solution State (The Danger Zone)

NEVER store amino acid ethyl esters in solution for long periods.

  • Half-life: In neutral aqueous solution (pH 7), the half-life can be measured in hours to days.

  • Protocol: Prepare solutions fresh immediately before use. If storage is unavoidable, acidify the solution (pH < 3) and freeze at -80°C.

Storage Decision Workflow

StorageProtocol Start Reagent Receipt IsCold Is package cold? Start->IsCold Equilibrate Wait 3-4h to reach RT (Prevent Condensation) IsCold->Equilibrate Yes Aliquot Aliquot into single-use vials (Dry Environment) IsCold->Aliquot No Equilibrate->Aliquot StorageCond Select Storage Condition Aliquot->StorageCond SolidStore Solid State: -20°C, Desiccated, Tightly Sealed StorageCond->SolidStore Standard SolutionStore Solution State: Prepare FRESH only. Do not store >24h. StorageCond->SolutionStore Experimental Need Usage Usage: Warm to RT before opening. Use immediately. SolidStore->Usage

Figure 2: Decision tree for the handling and storage of hygroscopic amino acid esters.

Analytical Monitoring & Troubleshooting

Do not assume stability. Validate it.

Visual Inspection[5]
  • Clumping/Caking: Indicates moisture absorption. Action: Purify or discard.

  • Color Change: Yellowing often indicates oxidation (especially for Cys, Met, Trp, Tyr) or advanced degradation. Action: Discard.

Chemical Verification

For critical synthesis steps, verify purity using Thin Layer Chromatography (TLC) or HPLC .

Table 1: Diagnostic Troubleshooting

ObservationProbable CauseConfirmation TestCorrective Action
Lower Yield in Coupling Hydrolysis of ester (Free COOH competes)TLC (Check for low Rf spot corresponding to free AA)Use fresh reagent; add excess base (carefully).
New Peak in HPLC DKP FormationMass Spec (Look for M-EtOH mass)Recrystallize or discard.
Wet/Sticky Solid Hygroscopic failureWeighing (Mass increase vs. original)Dry under high vacuum over P2O5 (if salvageable).

Stability Data of Common Derivatives

Table 2: Comparative Stability Profiles

CompoundHygroscopicityOxidation RiskStability RatingStorage Recommendation
Glycine Ethyl Ester HCl ModerateLowHighRT (Dry) or 4°C
L-Cysteine Ethyl Ester HCl High High Low-20°C, Argon, Desiccated
L-Dopa Ethyl Ester HCl Very High High Very Low-20°C, Dark, Sealed
L-Tyrosine Ethyl Ester HCl LowModerateModerate4°C, Dark
L-Proline Ethyl Ester HCl HighLowLow (DKP prone)-20°C, Strictly Dry

References

  • European Medicines Agency. (2003). Stability Testing of Existing Active Substances and Related Finished Products. CPMP/QWP/122/02.[4] Retrieved from [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.[5] Journal of Inorganic Biochemistry, 14(2), 147-154. Retrieved from [Link]

  • Pangoo. (2025).[6] Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-amino-3-methoxypropanoate HCl as a Chiral Building Block

This guide details the technical application of Ethyl 2-amino-3-methoxypropanoate hydrochloride (also known as O-Methyl-Serine Ethyl Ester HCl). It is designed for medicinal chemists and process engineers focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Ethyl 2-amino-3-methoxypropanoate hydrochloride (also known as O-Methyl-Serine Ethyl Ester HCl). It is designed for medicinal chemists and process engineers focusing on the synthesis of neuroactive agents (e.g., Lacosamide analogs) and stable peptidomimetics.

Executive Summary & Chemical Profile

Ethyl 2-amino-3-methoxypropanoate HCl is a "masked" serine derivative . Unlike standard serine protecting groups (e.g., O-tBu, O-Trt) which are transient, the O-methyl ether is generally stable to standard acidic (TFA) and basic (Piperidine) conditions used in peptide synthesis. This makes it an invaluable building block for:

  • Permanent Pharmacophores: Installing a methoxy-side chain directly into drug candidates (e.g., functional analogs of the antiepileptic Lacosamide).

  • Peptidomimetics: introducing a non-hydrogen-bonding, lipophilic variant of serine to modulate solubility and metabolic stability.

  • Chiral Pool Synthesis: Serving as a scaffold for enantiopure 3-methoxy-1,2-diamines.

Chemical Properties Table
PropertySpecificationCritical Note
Appearance White to off-white crystalline solidHighly hygroscopic; store under desiccant.
Solubility Water, DMSO, Methanol, EthanolPoor solubility in non-polar solvents (DCM, Hexanes) until free-based.
Chirality L- (S) or D- (R) enantiomers availableRisk of Racemization: High during base-mediated coupling if not controlled.
Stability Stable as HCl salt at -20°CFree base is prone to dimerization (diketopiperazine formation) if left in solution.

Critical Mechanistic Insight: The Racemization Risk

Before engaging in protocols, researchers must understand the Oxazolone Pathway . While O-alkylation reduces the risk of


-elimination compared to serine esters, the activation of the carboxylate (for amide coupling) can still lead to racemization via oxazolone formation, especially if the nitrogen is acylated (e.g., N-Acetyl, N-Benzoyl).

Racemization cluster_prevention Prevention Strategy Start Activated N-Acyl Amino Ester Oxazolone 5(4H)-Oxazolone (Azlactone) Intermediate Start->Oxazolone Cyclization (- ROH) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Proton Abstraction Racemic Racemic Product (L + D Isomers) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face) Prev1 Use Urethane Protect. Groups (Boc/Fmoc) Prev2 Low Temp (0°C - -20°C) Prev3 Add HOBt/Oxyma

Figure 1: Mechanism of racemization via oxazolone formation. To mitigate this, use urethane protecting groups (Boc/Fmoc) when possible, or suppress oxazolone formation with HOBt during coupling.

Experimental Protocols

Protocol A: Safe Liberation of the Free Base

The HCl salt is stable but unreactive in nucleophilic substitutions. You must liberate the free amine in situ or isolate it carefully to prevent polymerization.

Reagents:

  • Ethyl 2-amino-3-methoxypropanoate HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃ or K₂CO₃[1]

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM (10 mL per gram). The salt will likely not dissolve completely.

  • Biphasic Neutralization: Add an equal volume of saturated NaHCO₃. Stir vigorously at 0°C for 15 minutes. The solid should dissolve as it partitions into the organic layer.

  • Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration (Critical): Evaporate solvent in vacuo at <30°C .

    • Warning: Do not heat significantly. The free amine ester can self-condense to form stable diketopiperazines (cyclic dimers) if left as a neat oil or in warm solution. Use immediately.

Protocol B: Synthesis of Lacosamide-Type Scaffolds (Aminolysis)

This protocol describes converting the ethyl ester directly into a benzylamide (a key step in synthesizing Lacosamide analogs). Direct aminolysis of esters is often slow; this protocol uses a Mixed Anhydride approach which is cleaner and preserves chirality better than high-temperature aminolysis.

Target: N-Benzyl-2-acetamido-3-methoxypropanamide derivatives.

Workflow Diagram:

Synthesis Start Ethyl 2-amino-3-methoxypropanoate HCl Step1 1. N-Acetylation (Ac2O, Base, DCM) Start->Step1 Inter1 Intermediate A: N-Acetyl Ethyl Ester Step1->Inter1 Step2 2. Hydrolysis (Saponification) (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate B: N-Acetyl Acid Step2->Inter2 Step3 3. Mixed Anhydride Activation (IBCF, NMM, -20°C) Inter2->Step3 Step4 4. Amine Addition (Benzylamine) Step3->Step4 Final Final Product: Lacosamide Analog Step4->Final

Figure 2: Recommended synthetic route for converting the building block into a drug-like amide scaffold.

Detailed Procedure:

Phase 1: N-Acetylation

  • Dissolve Ethyl 2-amino-3-methoxypropanoate HCl (10 mmol) in DCM (50 mL).

  • Add Triethylamine (22 mmol) at 0°C. Stir 10 min.

  • Add Acetic Anhydride (11 mmol) dropwise.

  • Stir at RT for 2 hours. Wash with 1N HCl, then Brine. Dry and concentrate to yield the N-acetyl ester.

Phase 2: Hydrolysis (Saponification) Note: Direct aminolysis of the ester with benzylamine requires high heat and risks racemization. Hydrolysis followed by controlled coupling is safer.

  • Dissolve N-acetyl ester in THF:Water (3:1).

  • Add LiOH (1.2 eq) at 0°C. Monitor by TLC until ester is consumed (~1-2 h).

  • Acidify carefully to pH 2 with 1N HCl and extract with Ethyl Acetate. Isolate the free acid.

Phase 3: Mixed Anhydride Coupling (The "Lacosamide" Step)

  • Dissolve the N-acetyl acid (from Phase 2) in anhydrous THF under Nitrogen.

  • Cool to -20°C (Cryostat or Ice/Salt).

  • Add N-Methylmorpholine (NMM, 1.05 eq).

  • Add Isobutyl Chloroformate (IBCF, 1.0 eq) dropwise. Stir for 15-20 mins to form the mixed anhydride.

    • Checkpoint: The temperature must remain below -15°C to prevent disproportionation of the anhydride.

  • Add Benzylamine (1.0 eq) dropwise.

  • Allow to warm to RT slowly over 1 hour.

  • Workup: Quench with water. Extract with EtOAc.[2] Wash with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

Protocol C: Solid Phase Peptide Synthesis (SPPS)

When using this unit in peptide chains, the O-methyl group acts as a permanent side-chain modification.

  • Fmoc-Protection: The HCl salt must be Fmoc-protected first (Fmoc-OSu, NaHCO₃, Dioxane/H₂O) if not purchased as such.

  • Loading: Load onto 2-Chlorotrityl chloride resin (mild acid cleavage allows retention of side chains).

  • Coupling: Use DIC/Oxyma or HATU/DIPEA .

    • Note: The methoxy group is less sterically demanding than O-tBu, so coupling rates are generally fast.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5).

    • Result: The peptide is cleaved, but the methoxy ether remains intact . This is the primary advantage of this building block—generating peptides with metabolically stable ether linkages.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Dimerization of free baseKeep the free base cold and use immediately. Do not store as oil.
Racemization (>5% D-isomer) High temperature during activationEnsure Mixed Anhydride formation is at -20°C. Switch to HATU/HOAt at 0°C.
Hygroscopicity Salt absorbing waterDry salt in a vacuum desiccator over P₂O₅ before weighing.
Incomplete Saponification Steric hindrance (Ethyl vs Methyl)Ethyl esters hydrolyze slower than methyl. Increase time or use LiOH in MeOH/Water.

References

  • Lacosamide Synthesis & Chiral Purity

    • Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. 2019.
  • Racemization Mechanisms

    • Racemization during aminolysis of activated esters.[3] Int J Pept Protein Res. 1993.[3]

  • General Amino Acid Ester Properties

    • L-Serine methyl ester hydrochloride Safety & Properties. MedChemExpress.[4]

  • Mixed Anhydride Coupling Protocols

    • An Improved Process For The Preparation Of Lacosamide.[2][5][6] (Patent Review).

Sources

Application

Application Note: Catalytic Hydrogenation Workflows for Ethyl 2-Amino-3-Methoxypropanoate Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative data for the reduction of unnatural amino acid precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative data for the reduction of unnatural amino acid precursors.

Introduction & Scope

Ethyl 2-amino-3-methoxypropanoate is a highly versatile unnatural amino acid derivative (an O-methyl serine ethyl ester). It serves as a critical chiral building block in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs) such as lacosamide analogs.

In my experience developing scalable synthetic routes, the generation of the free primary amine relies heavily on the catalytic hydrogenation of specific intermediates. This guide details the causality, execution, and validation of three primary pathways:

  • Azide Reduction: Conversion of ethyl 2-azido-3-methoxypropanoate.

  • Protecting Group Cleavage: Hydrogenolysis of ethyl 2-(benzyloxycarbonylamino)-3-methoxypropanoate (Cbz-deprotection).

  • Asymmetric Hydrogenation: Enantioselective reduction of ethyl (Z)-2-amino-3-methoxyacrylate using chiral Rhodium(I) complexes.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and avoid side reactions (such as ester hydrolysis or ether cleavage), the choice of catalyst and reaction conditions must be mechanistically grounded.

Pathway A & B: Heterogeneous Catalysis (Pd/C)

Palladium on carbon (Pd/C) is the premier catalyst for reducing azides and cleaving benzylic protecting groups. Mechanistically, the reaction proceeds via the Horiuti-Polanyi mechanism on the metal surface.

  • Azide Reduction: The Pd surface facilitates the adsorption of the azide, followed by the rapid extrusion of nitrogen gas (

    
    ) to form a metal-bound nitrene-like species. This intermediate is subsequently hydrogenated to yield the primary amine[1].
    
  • Cbz Cleavage: The benzylic C-O bond undergoes oxidative addition to the Pd surface. Subsequent hydrogenolysis releases toluene and a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine.

Pathway C: Homogeneous Asymmetric Catalysis (Rh-Chiral Ligands)

To achieve high enantiomeric excess (ee) from prochiral dehydroamino acids (e.g., ethyl (Z)-2-amino-3-methoxyacrylate), homogeneous catalysis using Rh(I) complexes with chiral bisphosphine ligands (such as BINAP or DuPhos) is required.

  • Stereocontrol: The mechanism relies on the bidentate coordination of the enamine (via the olefin

    
    -bond and the amide carbonyl oxygen) to the Rh center. The rigid chiral environment of the ligand dictates the facial selectivity of the hydride transfer, ensuring strict stereocontrol during the migratory insertion step[2].
    

Pathways A Ethyl 2-azido-3- methoxypropanoate Product Ethyl 2-amino-3- methoxypropanoate A->Product Pd/C, H2 (Azide Reduction) B Ethyl 2-(Cbz-amino)-3- methoxypropanoate B->Product Pd/C, H2 (Hydrogenolysis) C Ethyl (Z)-2-amino-3- methoxyacrylate C->Product Rh(I)-Chiral, H2 (Asymmetric)

Three primary catalytic hydrogenation pathways yielding ethyl 2-amino-3-methoxypropanoate.

Quantitative Data: Catalyst & Conditions Comparison

The table below synthesizes field-proven reaction parameters for the three distinct intermediates.

Table 1: Quantitative comparison of hydrogenation pathways.

PrecursorCatalyst SystemSolventPressure (H₂)TempYieldee (%)
Azide 10% Pd/C (5 mol%)EtOH / EtOAc1 atm (Balloon)25 °C>95%N/A (Racemic)
Cbz-Protected 10% Pd/C (10 mol%)MeOH1 - 3 atm25 °C92-98%Retains SM ee
Enamine (Z) [Rh(COD)(R,R)-DuPhos]BF₄MeOH5 atm25 °C>99%>98% (R)
Enamine (Z) [Rh(COD)(S)-BINAP]BF₄CH₂Cl₂10 atm40 °C89%92% (S)

Experimental Protocols (Self-Validating Systems)

Every robust protocol must include built-in validation checks to ensure the reaction is proceeding as intended without requiring premature workup.

Protocol A: Heterogeneous Hydrogenation (Azide / Cbz Reduction)

Self-Validation Checkpoint: The reaction is monitored by volumetric


 uptake and gas evolution. For azides, 

gas is evolved; for Cbz,

is evolved. Cessation of

consumption indicates reaction completion, orthogonally validated by TLC (ninhydrin stain for primary amines).
  • Preparation: In a flame-dried Schlenk flask, dissolve 10.0 mmol of the intermediate (azide or Cbz-protected ethyl 2-amino-3-methoxypropanoate) in 20 mL of anhydrous ethanol.

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 equiv for azide, 0.10 equiv for Cbz).

    • Expert Insight: Pd/C is highly pyrophoric when dry. Always add the catalyst under an inert argon blanket or pre-wet it with a small amount of toluene.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3x). Evacuate again and backfill with

    
     gas from a balloon.
    
  • Reaction Execution: Stir the suspension vigorously at 25 °C. Monitor the reaction via TLC (EtOAc/Hexane 1:1, Ninhydrin stain) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Purge the flask with Argon to remove residual

    
    . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-amino-3-methoxypropanoate. Proceed directly to HCl salt formation (using 4M HCl in dioxane) to prevent self-condensation/diketopiperazine formation.

Protocol B: Homogeneous Asymmetric Hydrogenation

Self-Validation Checkpoint: Conversion is verified via


 NMR (disappearance of the olefinic proton at ~6.5 ppm). Enantiomeric excess is strictly validated using chiral HPLC before proceeding to downstream synthesis.
  • Preparation: In a nitrogen-filled glovebox, dissolve ethyl (Z)-2-amino-3-methoxyacrylate (5.0 mmol) in degassed anhydrous methanol (15 mL) inside a stainless-steel autoclave liner.

  • Catalyst Addition: Add the chiral catalyst, [Rh(COD)(R,R)-DuPhos]BF₄ (0.01 equiv, 1 mol%), to the solution. The solution will turn a characteristic pale orange/red.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with

    
     (pressurize to 2 atm, then vent, repeat 5x).
    
  • Reaction Execution: Pressurize the autoclave to 5 atm of

    
    . Stir the mixture at 25 °C for 12 hours.
    
  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Transfer the solution to a round-bottom flask and concentrate under reduced pressure.

  • Purification: Pass the crude residue through a short plug of silica gel (EtOAc) to remove the rhodium catalyst. Analyze the product via chiral HPLC (e.g., Chiralcel OD-H column) to determine the ee%.

Workflow S1 1. Setup (Inert Atmosphere) S2 2. Purge (Vacuum/H2 Cycles) S1->S2 S3 3. Reaction (H2 Uptake) S2->S3 S4 4. Monitoring (TLC / NMR) S3->S4 S4->S3 Incomplete S5 5. Workup (Celite Filtration) S4->S5

Self-validating workflow for the catalytic hydrogenation of amino acid intermediates.

References

  • Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families Source: The Journal of Organic Chemistry - ACS Publications URL
  • Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study Source: ACS Catalysis URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of O-methylserine ethyl ester during coupling

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral amino acids like O-methylserine ethyl ester during peptide coupling is paramount to the success of your research and development efforts. The presence of even minor diastereomeric impurities can significantly impact the biological activity and safety profile of your target peptide.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the mechanisms of racemization and provide field-proven strategies and detailed protocols to ensure the enantiomeric purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when coupling O-methylserine ethyl ester?

A1: The primary cause of racemization during the coupling of most N-protected amino acids, including O-methylserine ethyl ester, is the formation of a 5(4H)-oxazolone intermediate.[2][3] Here's a breakdown of the mechanism:

  • Activation: The carboxylic acid of the N-protected O-methylserine is activated by a coupling reagent.

  • Cyclization: This activated intermediate can then cyclize to form an oxazolone.

  • Proton Abstraction: The proton on the alpha-carbon of this oxazolone is acidic and can be easily removed by a base present in the reaction mixture. This step results in the loss of chirality.[2]

  • Nucleophilic Attack: The incoming amine can then attack the achiral oxazolone from either face, leading to a mixture of both L- and D-isomers in the resulting peptide.[2]

A secondary, though less common, mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid, forming an achiral enolate intermediate.[2][4]

Q2: How does my choice of coupling reagent impact racemization?

A2: The coupling reagent is a critical factor. Some reagents are more prone to promoting oxazolone formation than others.

  • Recommended Reagents: For sensitive amino acids like serine derivatives, carbodiimides such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often used in combination with racemization-suppressing additives.[2] Phosphonium and aminium/uronium reagents like BOP, PyBOP, HBTU, and HATU can also be effective, especially with additives.[2]

  • Additives are Key: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[2][4][5] They react with the activated intermediate to form an active ester that is more reactive towards the desired amine coupling and less prone to cyclizing into the problematic oxazolone.[4] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[4][6]

Q3: Which base should I use, and how much?

A3: The choice and amount of base are critical variables in controlling racemization. Bases can directly abstract the alpha-proton, leading to a loss of stereochemical integrity.[2][6]

  • Base Selection: Opt for weaker or more sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[1][4][6]

  • Stoichiometry: Use the minimum amount of base necessary. If you are using an amino acid salt (e.g., hydrochloride), one equivalent of a tertiary base is typically sufficient.[4] For carbodiimide-mediated couplings where the amine component is a free base, additional base may not be required, which is ideal for minimizing racemization.[4][7]

Q4: Can reaction temperature and time affect racemization?

A4: Absolutely. Higher temperatures accelerate the rate of racemization.[2][8]

  • Temperature Control: Perform coupling reactions at room temperature or, for particularly sensitive couplings, at 0°C.[1]

  • Activation Time: Minimize the pre-activation time. The activated O-methylserine ethyl ester should be generated in situ or used immediately. Prolonged activation time increases the opportunity for oxazolone formation and subsequent racemization.[2]

Troubleshooting Guide: High Racemization Detected

If you've analyzed your product and found a higher-than-acceptable level of the D-isomer, this troubleshooting workflow will help you pinpoint and resolve the issue.

G start High Racemization Detected in O-methylserine Coupling reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Scrutinize Base Selection & Stoichiometry reagent->base Using Carbodiimide alone? reagent->base Using HBTU/HATU with strong base? add_additive Action: Add Oxyma or HOAt to carbodiimide (e.g., DIC). reagent->add_additive conditions Step 3: Analyze Reaction Conditions base->conditions Using DIPEA or excess base? change_base Action: Switch to NMM or collidine. Use minimal equivalents. base->change_base solvent Step 4: Consider the Solvent conditions->solvent High temp or long pre-activation? control_temp Action: Lower temperature to 0°C. Minimize pre-activation time. conditions->control_temp end_node Optimized Protocol: Minimal Racemization solvent->end_node Using highly polar solvent? adjust_solvent Action: Test less polar solvents (e.g., DCM/DMF mix) while ensuring solubility. solvent->adjust_solvent add_additive->base change_base->conditions control_temp->solvent adjust_solvent->end_node

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 2-amino-3-methoxypropanoate HCl

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the isolation and purification of. Synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the isolation and purification of. Synthesizing this ester via thionyl chloride-mediated esterification often yields a crude product laden with trace moisture, unreacted zwitterions, and acidic byproducts[1]. This guide provides field-proven, mechanistically grounded protocols to achieve >98% purity.

PART 1: Impurity Profiling & Mechanistic Causality

Before troubleshooting, you must understand the chemical behavior of your impurities. The table below summarizes the causality behind the most common contaminants encountered during this synthesis.

ImpuritySource / CausalityPhysical ManifestationRemoval Strategy
Water / Moisture Hygroscopic nature of the HCl salt; atmospheric exposure.Product "oils out" into a viscous syrup instead of crystallizing.2[2].
Unreacted O-Methyl-L-Serine Incomplete esterification. Zwitterionic at neutral pH.Amorphous solid contamination; lowers overall assay purity.Hot filtration in absolute ethanol (zwitterion is insoluble)[1].
Diketopiperazines (DKPs) Intermolecular condensation. Occurs if the product is free-based or exposed to heat/base.Insoluble white precipitate in organic solvents; loss of target mass.Maintain strictly as an HCl salt; avoid pH > 7[3].
Sulfite / Sulfate Salts Byproducts of thionyl chloride (SOCl₂) decomposition.Inorganic ash content; acidic odor.Trituration with anhydrous diethyl ether.

PART 2: Troubleshooting FAQs

Q1: My crude product isolated as a viscous oil instead of a crystalline solid. Why did this happen, and how can I fix it? A: This is the most common issue with amino acid ester hydrochlorides. The "oiling out" is caused by trace amounts of water or residual ethanol trapped in the highly hygroscopic salt matrix, which depresses the melting point and prevents crystal lattice formation. The Fix: Do not attempt to force crystallization by scratching the flask yet. Instead, perform an azeotropic distillation. Add anhydrous toluene to your syrup and evaporate it under reduced pressure.2, effectively stripping moisture from the matrix[2]. Once dry, trituration with anhydrous diethyl ether will rapidly induce crystallization.

Q2: How do I remove unreacted O-methyl-L-serine from the ester hydrochloride? A: Exploit their differential solubility. Unreacted 1 (internal salt) and is highly polar, making it virtually insoluble in cold absolute ethanol or dichloromethane[1]. Conversely, your target ester hydrochloride is highly soluble in warm absolute ethanol. By dissolving the crude mixture in minimal warm ethanol, the unreacted amino acid will remain suspended as a fine powder and can be removed via hot filtration.

Q3: I attempted to neutralize the salt to purify the free base via extraction, but my yield dropped significantly and a new impurity appeared. What went wrong? A: You inadvertently synthesized a diketopiperazine (DKP). When you neutralize the HCl salt to form the free base, the primary amine becomes highly nucleophilic. It will rapidly attack the ethyl ester carbonyl of a neighboring molecule, forming a dipeptide which then 4[4]. This autocatalytic degradation is 3[3]. Rule of thumb: Always store and purify this compound as the hydrochloride salt.

PART 3: Validated Experimental Protocols

Protocol A: Azeotropic Drying & Trituration (For Oiled-Out Crude)

Use this self-validating protocol if your crude product is a viscous syrup.

  • Solvent Addition: Transfer the viscous oil to a round-bottom flask. Add 10 mL of anhydrous toluene per gram of crude product.

  • Azeotropic Evaporation: Evaporate the solvent using a rotary evaporator (water bath at 35°C, pressure < 50 mbar). Validation Check: The residue should begin to foam and solidify as the water is stripped away[2].

  • Trituration: Add 15 mL of anhydrous diethyl ether to the resulting residue. Vigorously stir or sonicate for 10 minutes. The friction and non-polar environment will force the amorphous solid into a crystalline state.

  • Isolation: Filter the resulting white suspension under a nitrogen blanket (to prevent atmospheric moisture re-absorption) and wash with cold diethyl ether. Dry under high vacuum for 12 hours.

Protocol B: Dual-Solvent Recrystallization (For Solid Crude)

Use this protocol to remove unreacted starting material and trace inorganic salts.

  • Dissolution: Suspend the dry, crude Ethyl 2-amino-3-methoxypropanoate HCl in minimal warm absolute ethanol (approx. 3-5 mL/g) at 40°C. Do not exceed 45°C to prevent thermal degradation.

  • Hot Filtration: If the solution remains cloudy, it indicates the presence of unreacted zwitterionic O-methyl-L-serine[1]. Rapidly filter the warm solution through a fine glass frit to remove this impurity.

  • Precipitation: Transfer the clear filtrate to a stirring flask. Slowly add anhydrous diethyl ether dropwise until the solution becomes persistently turbid (the cloud point).

  • Crystallization: Remove from stirring and place the flask in a 4°C refrigerator for 4 hours. Validation Check: Slow cooling ensures the formation of pure, well-defined crystals rather than crashing out amorphous material that traps impurities.

  • Collection: Vacuum filter the crystals, wash with ice-cold diethyl ether, and desiccate over P₂O₅.

PART 4: Visualizing the Purification Workflow

PurificationWorkflow Start Crude Ethyl 2-amino-3- methoxypropanoate HCl StateCheck Physical State of Crude? Start->StateCheck Oil Viscous Oil / Syrup StateCheck->Oil High Moisture Solid Amorphous Solid / Powder StateCheck->Solid Dry Crude Toluene Azeotropic Distillation (Add Toluene, Evaporate) Oil->Toluene Dissolve Dissolve in Minimal Warm Abs. EtOH Solid->Dissolve Trituration Triturate with Anhydrous Et2O Toluene->Trituration Trituration->Solid Induces Crystallization Filter Filtration (Removes Unreacted Amino Acid) Dissolve->Filter Crystallize Slow Addition of Et2O at 4°C Filter->Crystallize Pure Pure Crystalline HCl Salt (>98% Purity) Crystallize->Pure DKP Warning: Avoid Free-Basing (Prevents DKP Formation) Pure->DKP

Troubleshooting workflow for Ethyl 2-amino-3-methoxypropanoate HCl purification.

References

  • Wang, J., et al. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega (2022). Available at:[Link]

  • MacDonald, J. C. "Synthesis of Diketopiperazines." Canadian Journal of Chemistry (1961). Available at:[Link]

  • US Patent 4898966A. "Process for the preparation of phenylalanine n-propyl ester hydrochloride." Google Patents.

Sources

Troubleshooting

Technical Support Center: Ethyl 2-amino-3-methoxypropanoate HCl Extraction

Topic: pH adjustment for Ethyl 2-amino-3-methoxypropanoate HCl extraction Content type: Technical Support Guide (Q&A/Troubleshooting) Audience: Researchers, scientists, drug development professionals Case ID: EXT-5680-OM...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH adjustment for Ethyl 2-amino-3-methoxypropanoate HCl extraction Content type: Technical Support Guide (Q&A/Troubleshooting) Audience: Researchers, scientists, drug development professionals

Case ID: EXT-5680-OMe Subject: Optimization of pH and Extraction Protocol for O-Methylserine Ethyl Ester Classification: Organic Synthesis / Purification

Strategic Overview: The Stability-Solubility Paradox

User Question: I am trying to extract the free base of Ethyl 2-amino-3-methoxypropanoate from its HCl salt, but my yields are inconsistent, and I see impurities by NMR. What is the optimal pH?

Senior Scientist Response: The extraction of Ethyl 2-amino-3-methoxypropanoate (the ethyl ester of O-methylserine) presents a classic "Goldilocks" challenge in organic chemistry. You are balancing three competing factors:

  • Deprotonation (The Goal): You must reach a pH above the pKa of the

    
    -ammonium group (typically 7.0–7.3  for amino acid esters) to liberate the free amine for extraction.
    
  • Hydrolysis (The Risk): Ester bonds are susceptible to saponification (hydrolysis) under basic conditions. The rate of hydrolysis increases exponentially with pH.

  • Cyclization (The Hidden Trap): Free amino acid esters—especially serine derivatives—are prone to intramolecular cyclization to form 2,5-diketopiperazines (DKPs) . This reaction is accelerated by heat and high pH.

The Verdict: The optimal pH window is 8.5 – 9.0 . At this pH, >95% of the amine is deprotonated (free base), yet the concentration of hydroxide ions is low enough to minimize ester hydrolysis if the temperature is controlled.

Standard Operating Procedure (SOP)

Protocol A: Biphasic Extraction (Recommended)

Best for: Standard preparations >100 mg where removal of inorganic salts is required.

Reagents:

  • Ethyl 2-amino-3-methoxypropanoate HCl

  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Brine (Saturated NaCl)

Step-by-Step Workflow:

  • Dissolution (Cold): Dissolve the HCl salt in the minimum amount of distilled water. Cool the solution to 0–4°C in an ice bath.

    • Why? Low temperature kinetically inhibits hydrolysis and DKP formation.

  • Solvent Addition: Add an equal volume of cold DCM.

    • Why DCM? The methoxy group increases polarity. Non-polar solvents like Hexane or Ether may not effectively extract this specific amino ester.

  • pH Adjustment: While stirring vigorously, slowly add saturated

    
     (mild) or 
    
    
    
    (stronger) dropwise. Monitor pH with a calibrated probe or narrow-range paper.
    • Target: pH 8.5 – 9.0.

    • Warning: Do NOT use NaOH. Localized high pH "hotspots" will instantly hydrolyze the ester.

  • Extraction: Separate the layers immediately. Re-extract the aqueous layer 3–4 times with fresh cold DCM.

    • Note: The partition coefficient (

      
      ) is moderate; multiple extractions are critical for high yield.
      
  • Drying & Concentration: Combine organic layers, wash once with brine, and dry over anhydrous

    
    . Filter and concentrate in vacuo at a bath temperature <30°C .
    
Protocol B: Non-Aqueous "Dry" Neutralization

Best for: highly sensitive applications or when water must be strictly excluded.

  • Suspend the HCl salt in dry DCM.

  • Add 2.0 equivalents of dry powdered Potassium Carbonate (

    
    ).
    
  • Stir vigorously at room temperature for 1 hour.

  • Filter off the inorganic solids (

    
     and excess base).
    
  • Concentrate the filtrate.

Troubleshooting Guide & FAQs

Issue 1: Low Recovery / Poor Yield

Q: I extracted at pH 10, but my mass recovery is only 40%. Where did it go?

Diagnosis: You likely triggered ester hydrolysis . At pH 10+, the hydroxide ion attacks the ester carbonyl, converting your product into the water-soluble amino acid (O-methylserine) and ethanol. The amino acid remains in the aqueous phase and is not extracted.

Corrective Action:

  • Lower pH to 8.5.

  • Perform the neutralization rapidly (under 5 mins) and separate phases immediately.

  • Saturate the aqueous phase with NaCl (salting out) to push the organic amine into the DCM layer.

Issue 2: "Doublet" Impurity in NMR (DKP Formation)

Q: My NMR shows the product, but also a set of signals indicating a dimer. What is this?

Diagnosis: This is the Diketopiperazine (DKP) .[1] Two molecules of your free amino ester have reacted with each other, cyclizing to form a 6-membered ring. This is common with serine derivatives due to the "turn" propensity of the structure.

Corrective Action:

  • Avoid storage: The free base is unstable. Use it immediately in the next step.

  • Concentration: Do not concentrate to complete dryness if possible; keeping it in solution slows intermolecular collisions.

  • Temperature: Never heat the free base above 30°C.

Issue 3: Emulsions

Q: The DCM and water layers aren't separating cleanly.

Diagnosis: Amino esters act as weak surfactants. The methoxy group adds amphiphilic character.

Corrective Action:

  • Filter the biphasic mixture through a pad of Celite if solids are present.

  • Add more brine to the aqueous layer to increase density difference.

  • Use Chloroform instead of DCM (higher density).

Technical Data & Visualization

Table 1: Solvent Selection for Extraction
SolventExtraction EfficiencyRisk of EmulsionComments
DCM HighModerateRecommended. Best balance of solubility and volatility.
Chloroform Very HighLowExcellent for polar amines, but harder to remove (higher BP).
Ethyl Acetate ModerateHighCan dissolve some water; ester exchange possible (rare).
Diethyl Ether LowLowPolarity often insufficient for methoxy-substituted amino esters.
Diagram 1: Extraction Workflow Logic

ExtractionWorkflow Start Start: HCl Salt in Water Cool Cool to 0-4°C Start->Cool AddSolvent Add DCM (1:1 v/v) Cool->AddSolvent AdjustPH Adjust pH to 8.5 - 9.0 (Sat. NaHCO3) AddSolvent->AdjustPH CheckPH Is pH > 9.5? AdjustPH->CheckPH Hydrolysis Risk: Hydrolysis to Acid (Water Soluble Loss) CheckPH->Hydrolysis Yes Extract Separate Layers Re-extract Aqueous 3x CheckPH->Extract No (Optimal) Dry Dry (Na2SO4) & Conc. <30°C Extract->Dry Product Final Product: Free Amino Ester Dry->Product

Caption: Decision logic for biphasic extraction, highlighting the critical pH control point to avoid yield loss.

Diagram 2: Degradation Pathways of Amino Acid Esters

Degradation FreeBase Free Amino Ester (Target Species) HighPH High pH / Heat FreeBase->HighPH Hydrolysis Hydrolysis (Saponification) HighPH->Hydrolysis + OH- Dimer Dimerization HighPH->Dimer Conc. / Time Acid Amino Acid + Ethanol (Yield Loss) Hydrolysis->Acid DKP Diketopiperazine (DKP) (Cyclic Impurity) Dimer->DKP

Caption: Competing degradation pathways (Hydrolysis and DKP formation) that occur if pH or temperature is uncontrolled.

References

  • Bodanszky, M. (1993).[2] Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on amino acid ester handling and DKP formation).

  • Sigma-Aldrich. (n.d.). (R)-Ethyl 2-amino-3-(boc-amino)propanoate HCl Safety Data Sheet. Retrieved from (Reference for general handling of propanoate derivatives).

  • ChemicalBook. (2024). L-Serine methyl ester hydrochloride Properties and Stability. Retrieved from (Data on pKa and solubility of serine ester analogs).

  • Master Organic Chemistry. (2020). The pKa Table Is Your Friend: Amino Acid pKas. Retrieved from (Verification of amine pKa ranges).

  • National Institutes of Health (PMC). (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester. Retrieved from (Discusses stability of serine ethyl esters in aqueous media at various pH levels).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of ethyl vs methyl 2-amino-3-methoxypropanoate

Executive Summary: The Kinetic vs. Thermodynamic Trade-off In the development of serine-derived peptidomimetics and drug intermediates, the choice between Methyl 2-amino-3-methoxypropanoate (Ser(OMe)-OMe) and Ethyl 2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. Thermodynamic Trade-off

In the development of serine-derived peptidomimetics and drug intermediates, the choice between Methyl 2-amino-3-methoxypropanoate (Ser(OMe)-OMe) and Ethyl 2-amino-3-methoxypropanoate (Ser(OMe)-OEt) is rarely arbitrary. It represents a fundamental trade-off between reaction velocity and process stability .

  • Select the Methyl Ester when maximizing electrophilicity for difficult amidation reactions or when rapid enzymatic clearance (soft drug design) is required.

  • Select the Ethyl Ester when suppressing spontaneous diketopiperazine (DKP) formation during storage or multistep synthesis, or when increased lipophilicity is needed for membrane permeability assays.

Chemical Profile & Physical Properties[1][2][3][4]

Both compounds are O-methylated serine derivatives. The


-methoxy group exerts an electron-withdrawing inductive effect (

), making the

-proton more acidic and the ester carbonyl more electrophilic than in non-functionalized amino acids (e.g., Alanine).
FeatureMethyl 2-amino-3-methoxypropanoateEthyl 2-amino-3-methoxypropanoate
Formula


MW 133.15 g/mol 147.17 g/mol
Steric Bulk (Ester) Low (Methyl)Moderate (Ethyl)
Lipophilicity (LogP) Lower (More water soluble)Higher (~ +0.5 LogP units vs Methyl)
Leaving Group Ability Excellent (Methoxide)Good (Ethoxide)
Crystallinity (HCl Salt) Generally higher melting pointOften lower melting point / hygroscopic

Reactivity Analysis

A. Hydrolysis Kinetics (Base & Enzymatic)

The methyl ester is significantly more labile than the ethyl ester.

  • Mechanism: The steric hindrance of the ethyl group (

    
    ) retards the approach of the hydroxide ion (or catalytic serine in esterases) to the carbonyl carbon compared to the methyl group (
    
    
    
    ).
  • Data Insight: In analogous amino acid systems (e.g., Glycine/Alanine esters), methyl esters hydrolyze approximately 2-fold faster than ethyl esters under basic conditions (

    
    ).[1]
    
  • Implication: For "Soft Drug" applications where rapid breakdown in plasma is desired, the methyl ester is the superior candidate. For process chemistry requiring aqueous workups, the ethyl ester provides a wider safety margin against inadvertent hydrolysis.

B. Diketopiperazine (DKP) Formation: The Critical Instability

The most distinct differentiator is the propensity for Diketopiperazine (DKP) formation . This is an intramolecular cyclization where the free amine attacks the ester carbonyl of a dipeptide (or even the amino acid ester itself if dimerization occurs), expelling the alcohol.

  • The Risk: The

    
    -methoxy group increases the electrophilicity of the ester carbonyl, making these derivatives more prone to DKP formation than standard serine esters.
    
  • Comparison: Methyl esters cyclize significantly faster than ethyl esters. The additional methylene group in the ethyl ester provides enough steric bulk to destabilize the tetrahedral transition state required for ring closure.

  • Experimental Observation: In dipeptide precursors (e.g., H-Ser(OMe)-Pro-OR), the methyl ester variant will often cyclize spontaneously upon neutralization, whereas the ethyl ester can often be handled as a free base for short periods.

C. Aminolysis & Peptide Coupling
  • Methyl Ester: Exhibits higher reactivity toward nucleophiles (amines). Ideal for difficult couplings where the incoming amine is sterically hindered or weakly nucleophilic.

  • Ethyl Ester: Slower reaction rates. May require harsher conditions (higher temperature or stronger Lewis acid catalysts) to achieve full conversion in transamidation reactions.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Note how the DKP Trap is the dominant failure mode for the Methyl ester pathway.

ReactivityLandscape cluster_legend Kinetic Favorability Start 2-Amino-3-methoxypropanoate (Free Base) Hydrolysis Hydrolysis Product (Free Acid) Start->Hydrolysis OH- / H2O (Methyl >> Ethyl) Amide Target Amide (Peptide Bond) Start->Amide R-NH2 / Coupling Agent (Methyl > Ethyl) DKP Diketopiperazine (Cyclic Dimer) Start->DKP Spontaneous Cyclization (Methyl >>> Ethyl) Legend Methyl ester accelerates ALL pathways. Ethyl ester suppresses DKP and Hydrolysis.

Caption: Reaction pathways for 2-amino-3-methoxypropanoate esters. The yellow path (DKP) represents the primary stability risk, which is significantly higher for the methyl ester.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-3-methoxypropanoate HCl

Use this protocol to generate the more stable ethyl ester from the commercially available acid.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Solvent Charge: Suspend 2-amino-3-methoxypropanoic acid (10 mmol) in absolute Ethanol (30 mL) .

  • Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.2 eq, 12 mmol) over 15 minutes. Caution: Evolution of SO₂ and HCl gas.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. The suspension should become a clear solution.

  • Workup: Concentrate in vacuo to remove excess ethanol and HCl.

  • Crystallization: Triturate the resulting oil with cold diethyl ether to induce crystallization of the hydrochloride salt.

    • Note: If using Methanol to make the Methyl ester, reduce reflux time to 2 hours to minimize byproduct formation.

Protocol B: Handling the Free Base (DKP Avoidance)

Critical for coupling reactions.

  • Neutralization: When liberating the free amine from the HCl salt, use a biphasic system (e.g.,

    
     / saturated 
    
    
    
    ) at 0°C .
  • Timing: Use the organic layer immediately . Do not store the free base of the methyl ester; it will dimerize to the DKP within hours at room temperature.

  • Alternative: For the ethyl ester, the free base is stable for 6–12 hours at 4°C, allowing for purification by flash chromatography if absolutely necessary.

Decision Matrix

ScenarioRecommended DerivativeRationale
Long-term Storage Ethyl Ester (HCl salt) Lower hygroscopicity and higher resistance to hydrolysis.
Rapid Library Synthesis Methyl Ester Faster reaction kinetics allow for shorter cycle times.
Fragment Coupling Ethyl Ester Prevents DKP formation during the deprotection of the N-terminus.
Prodrug Design Methyl Ester Faster enzymatic cleavage ensures rapid release of the active acid.

References

  • Diketopiperazine Formation in Peptide Synthesis. Vertex AI Search / Elsevier. (2004). Investigates the suppression of DKP formation using sterically hindered esters. 2[3][4][5][6][7][8][9]

  • Hydrolysis of Alpha-Amino-Acid Esters. Journal of Inorganic Biochemistry. (1981). Establishes that methyl esters hydrolyze approx.[1][10] 2x faster than ethyl esters.[1] 1[3][6][8]

  • Chemoenzymatic Polymerization of L-Serine Esters. ACS Polymers Au. (2022). Compares Ser-OMe and Ser-OEt polymerization efficiency and substrate affinity. 7

  • Piperazinedione Formation from Esters of Dipeptides. Journal of the Chemical Society, Perkin Transactions 2. (1970s). Detailed kinetics of cyclization for methyl vs ethyl esters. 4[3][4][6][8]

  • Comparative Chemical Stability of Homologous Esters. Taylor & Francis. (2022). Confirms plasma stability is inversely proportional to the size of the alkoxyl group. 11[3][5][6][8][9][11]

Sources

Comparative

Advanced FTIR Analysis of Amino Acid Ester Hydrochlorides

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts Executive Summary: The Structural Fingerprint Amino acid ester hydrochlorides represent a critical intermediate state...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts

Executive Summary: The Structural Fingerprint

Amino acid ester hydrochlorides represent a critical intermediate state in peptide synthesis and prodrug development. Unlike free amino acids (which exist as zwitterions in the solid state) or free base esters (which are often unstable oils), the hydrochloride salts are stable, crystalline solids.

Their infrared spectrum is a superposition of two distinct chemical environments: the covalent ester linkage and the ionic ammonium salt . Correctly interpreting these bands requires distinguishing them from the zwitterionic patterns of free amino acids and the amine vibrations of free bases.

This guide provides a definitive spectral breakdown, experimental protocols to avoid common halide-exchange artifacts, and a comparative logic for structural verification.

Spectroscopic Architecture: Key Absorption Zones

The FTIR spectrum of an amino acid ester hydrochloride (


) is dominated by three primary vibrational zones.
Zone I: The Ammonium Headgroup (

)

Unlike the sharp doublet of a free primary amine (


), the protonated ammonium group (

) produces a complex, broad absorption pattern.
  • N-H Stretching: A broad, intense band ranging from 3200 to 2600 cm⁻¹ .[1] This broadening is due to strong hydrogen bonding between the ammonium protons and the chloride counter-ion (

    
    ).
    
  • The "Combination" Bands: Often, a series of weak, broad overtones appear between 2000 and 2500 cm⁻¹ , characteristic of amine salts.

Zone II: The Ester Carbonyl (

)

This is the most diagnostic feature.

  • C=O Stretch: Appears as a sharp, strong peak typically between 1735 and 1750 cm⁻¹ .

  • Differentiation: This band is significantly higher in frequency than the carboxylate (

    
    ) antisymmetric stretch of free amino acid zwitterions (~1550–1610 cm⁻¹) and the amide I band of peptides (~1650 cm⁻¹).
    
Zone III: The Fingerprint & Deformation (

)
  • NH3+ Deformation: Asymmetric bending vibrations appear near 1600–1580 cm⁻¹ and symmetric bending near 1500 cm⁻¹ .

  • C-O-C Stretching: The ester linkage shows two strong bands.[2] The asymmetric C-O-C stretch typically appears at 1200–1250 cm⁻¹ , often the strongest peak in the fingerprint region.

Comparative Diagnostic Data

The following table contrasts the target compound class with its immediate chemical neighbors.

Vibrational ModeAmino Acid Ester HCl (Target)Free Amino Acid (Zwitterion)Free Amino Acid Ester (Free Base)
Nitrogen Species NH₃⁺ (Ammonium) NH₃⁺ (Ammonium) NH₂ (Primary Amine)
N-H Stretch 2600–3200 cm⁻¹ (Broad, multiple sub-bands)2600–3100 cm⁻¹ (Very Broad)3300–3500 cm⁻¹ (Sharp Doublet)
Carbonyl Species Ester (C=O) Carboxylate (COO⁻) Ester (C=O)
C=O[1][3][4][5][6][7][8][9] Frequency 1735–1755 cm⁻¹ (Strong, Sharp) Absent (replaced by COO⁻ asym ~1600 cm⁻¹)1730–1750 cm⁻¹ (Strong)
C-O Stretch ~1200–1250 cm⁻¹ (Strong)~1400 cm⁻¹ (COO⁻ sym)~1200 cm⁻¹
Deformation NH₃⁺ bend ~1580 cm⁻¹NH₃⁺ bend ~1600 cm⁻¹NH₂ scissoring ~1600 cm⁻¹

Critical Insight: The simultaneous presence of the high-frequency ester carbonyl (>1730 cm⁻¹) and the broad ammonium stretch (<3200 cm⁻¹) is the definitive signature of an amino acid ester salt.

Experimental Protocol: The Halide Exchange Trap

The Problem: When analyzing hydrochloride salts using standard Potassium Bromide (KBr) pellets, a solid-state ion exchange reaction can occur under the high pressure of the press:



This results in spectral shifts, particularly in the fingerprint region and N-H stretching zones, as the hydrogen bonding strength changes (

vs

).

The Solution: Use KCl pellets or ATR (Attenuated Total Reflectance) .

Method A: KCl Pellet (Recommended for Transmission)
  • Reagent: Use spectroscopic grade Potassium Chloride (KCl), not KBr.

  • Ratio: Mix approximately 1–2 mg of sample with 200 mg of dry KCl.

  • Grinding: Grind gently in an agate mortar. Do not over-grind, as excessive energy can induce lattice defects or polymorphism changes.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disk.

  • Validation: Ensure the baseline at 4000 cm⁻¹ is high (>80% T) and flat.

Method B: ATR (Recommended for Speed/Consistency)
  • Crystal Selection: Diamond or ZnSe crystal.

  • Application: Place ~5 mg of solid powder directly on the crystal.

  • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially if comparing to literature KBr data.

Troubleshooting & Artifact Identification
  • Water Interference: Amino acid salts are hygroscopic. A broad "hump" centered at 3400 cm⁻¹ indicates absorbed water, which can obscure N-H stretching. Remedy: Dry sample in a vacuum desiccator over

    
     before analysis.
    
  • Hydrolysis (Degradation): If the sharp ester band at 1740 cm⁻¹ begins to diminish and a new shoulder appears ~1710 cm⁻¹ (free acid C=O) or ~1600 cm⁻¹ (carboxylate), the ester is hydrolyzing.

  • Residual Solvent: Sharp peaks at 2900–3000 cm⁻¹ (C-H) that are disproportionately strong may indicate residual diethyl ether or ethanol from the precipitation step.

Logic Workflow for Identification

The following diagram outlines the decision process for validating an amino acid ester hydrochloride spectrum.

FTIR_Workflow Start Start: Acquire Spectrum CheckCO Check 1730-1755 cm⁻¹ Region Start->CheckCO HasCO Sharp Peak Present? CheckCO->HasCO CheckNH Check 2600-3200 cm⁻¹ Region HasCO->CheckNH Yes (Ester C=O) Result_FreeAA Likely Free Amino Acid (Zwitterion) HasCO->Result_FreeAA No (Only ~1600 band) NHType Broad vs Sharp? CheckNH->NHType Result_EsterHCl CONFIRMED: Amino Acid Ester HCl NHType->Result_EsterHCl Broad (NH3+) Result_FreeBase Likely Free Base Ester NHType->Result_FreeBase Sharp Doublet (NH2) Result_Hydrolysis WARNING: Hydrolysis Detected Result_EsterHCl->Result_Hydrolysis If shoulder at ~1710 cm⁻¹

Caption: Decision logic for spectral verification. Note the critical differentiation paths based on Carbonyl frequency and Amine protonation state.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[10] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Glycine, ethyl ester, hydrochloride IR Spectrum. National Institute of Standards and Technology.[11] Available at: [Link]

  • Shimadzu Application News. (2020). Analysis of Hydrochloride Salts by KBr and KCl Pellet Methods. Shimadzu Corporation. Available at: [Link]

  • Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 74(3-5), 141-173.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-amino-3-methoxypropanoate hydrochloride

As a Senior Application Scientist overseeing medicinal chemistry and peptide synthesis workflows, I recognize that handling modified amino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry and peptide synthesis workflows, I recognize that handling modified amino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). Ethyl 2-amino-3-methoxypropanoate hydrochloride (CAS: 2126143-96-0) —often utilized as an esterified building block in drug development—presents specific handling challenges dictated by its physicochemical properties[1].

To build a self-validating safety culture in your laboratory, we must move beyond simply listing protective gear. We must understand the causality behind the hazards to ensure that every operational choice is logically grounded[2][3].

Mechanistic Hazard Analysis: The "Why" Behind the PPE

Ethyl 2-amino-3-methoxypropanoate hydrochloride is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (H302) and a skin/eye/respiratory irritant (H315, H319, H335)[1].

The scientific rationale for these hazards lies in its molecular structure:

  • Hydrochloride Salt Reactivity: As a hydrochloride salt, this compound is prone to generating fine, respirable dust. When this dust contacts the ambient moisture of human eyes, mucous membranes, or sweat, it rapidly dissolves to create a localized acidic microenvironment. This acid generation is the primary mechanism driving its severe irritant properties[1].

  • Lipophilicity and Bioavailability: The ethyl ester and methoxy modifications increase the molecule's lipophilicity compared to native serine. This structural change enhances its ability to cross biological membranes, thereby increasing its oral bioavailability and systemic toxicity if accidentally ingested.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, OSHA's Laboratory Safety Guidance and the National Research Council's Prudent Practices in the Laboratory dictate a stringent PPE matrix[4][5].

Hazard ClassGHS CodeRequired PPEMechanistic Rationale
Respiratory H335Chemical Fume Hood (Face velocity 0.4-0.6 m/s) OR N95/P100 RespiratorPrevents inhalation of aerosolized hydrochloride dust, protecting the respiratory epithelium from localized acidification.
Eye/Face H319ANSI Z87.1-compliant Chemical Safety GogglesStandard safety glasses are insufficient. Goggles provide a seal against airborne dust that could dissolve in tear film.
Hand N/ANitrile Examination Gloves (≥ 4 mil thickness)Nitrile provides an excellent barrier against solid amino acid derivatives. Double-gloving is recommended during bulk transfers.
Skin/Body H315Fully buttoned Lab Coat & Closed-toe, non-porous shoesPrevents dust from settling on exposed skin or clothing, where sweat could trigger an acidic localized reaction.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless containment and safety are verified.

Step 1: Equilibration and Pre-Operation

  • Action: Remove the sealed vial from 2-8°C storage[1]. Place it in a desiccator and allow it to equilibrate to room temperature before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Moisture will degrade the moisture-sensitive hydrochloride salt and cause the powder to clump, making safe weighing impossible.

Step 2: Fume Hood Preparation

  • Action: Verify the fume hood is operational and clear of clutter. Don all required PPE (Goggles, Nitrile gloves, Lab coat)[1][6].

  • Causality: The fume hood is your primary engineering control against H335 (respiratory irritation).

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weighing boat and a grounded metal spatula. Weigh the material slowly.

  • Causality: Hydrochloride salts frequently hold static charge. Unmanaged static will cause the powder to aerosolize out of the weigh boat or cling to gloves, breaching containment.

Step 4: In-Hood Solubilization

  • Action: Dissolve the compound in your target solvent (e.g., DMF, DCM, or aqueous buffer) directly within the fume hood before transporting it to other laboratory areas.

  • Causality: Transporting the material in a liquid state eliminates the risk of dust aerosolization during transit.

Spill Management & Disposal Plan

In the event of a breach, immediate and scientifically sound remediation is required[3][5].

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Do NOT Dry Sweep: Using a broom or dry brush will aerosolize the irritating dust, exacerbating inhalation risks.

  • Contain & Neutralize: Cover the spilled powder with damp absorbent pads. The water will safely solubilize the salt, preventing aerosolization. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Clean: Wipe the area with a dilute alkaline solution (e.g., sodium bicarbonate) to neutralize any residual acidity, followed by a water rinse[1].

Waste Disposal:

  • Solid Waste: Contaminated weigh boats, damp spill pads, and gloves must be placed in a sealable container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Aqueous Waste: Liquid waste containing the dissolved salt must be routed to a designated acidic/organic aqueous waste stream. It must never be disposed of down the sink[1][2].

Mandatory Visualization: Safe Handling Workflow

Workflow S1 Storage Retrieval (2-8°C, Dry) S2 PPE Donning (Goggles, Nitrile, Coat) S1->S2 Equilibrate to RT S3 Fume Hood Transfer (Face Velocity 0.4-0.6 m/s) S2->S3 Verify containment S4 Anti-Static Weighing (Minimize Dust) S3->S4 Grounded tools S5 Spill Management (Damp Wipe / HEPA) S4->S5 If powder spills S6 Waste Disposal (Hazardous Solid/Liquid) S4->S6 Post-synthesis waste S5->S6 Contaminated materials

Operational workflow for the safe handling and disposal of hydrochloride salt derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratories - Overview & Safety Guidance." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]

Sources

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